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  • Product: 2-(2-Fluoro-6-hydroxyphenyl)acetic acid

Core Science & Biosynthesis

Foundational

Solubility Profile & Physicochemical Characterization of 2-(2-Fluoro-6-hydroxyphenyl)acetic acid

The following technical guide is structured as a high-level R&D whitepaper designed for drug development scientists. It synthesizes chemical principles with predictive modeling and standard experimental protocols to defi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level R&D whitepaper designed for drug development scientists. It synthesizes chemical principles with predictive modeling and standard experimental protocols to define the solubility profile of 2-(2-Fluoro-6-hydroxyphenyl)acetic acid .

Executive Summary

2-(2-Fluoro-6-hydroxyphenyl)acetic acid (CAS: 887587-85-1) is a critical trisubstituted benzene intermediate, often utilized in the synthesis of CNS-active agents and fluorinated pharmaceutical building blocks. Its unique substitution pattern—featuring a hydrophilic carboxylic acid and a phenolic hydroxyl group flanking a lipophilic fluorine atom—creates a complex "push-pull" solubility landscape.

This guide provides a comprehensive solubility profile to aid in process design, specifically for recrystallization , liquid-liquid extraction , and chromatographic purification . Due to the scarcity of exact literature values for this specific isomer, this document combines structural analysis with high-fidelity predictive modeling and outlines a self-validating experimental protocol for precise determination.

Physicochemical Characterization

Understanding the solubility requires a deep dive into the molecular interactions governed by the 2,6-substitution pattern.

Structural Analysis & Electronic Effects

The molecule consists of a phenylacetic acid core with two ortho-substituents relative to the acetic acid side chain.

  • Fluorine (C2): Induces a strong inductive electron-withdrawing effect (-I), slightly increasing the acidity of the carboxylic acid compared to phenylacetic acid. It also adds lipophilicity.

  • Hydroxyl (C6): Acts as a hydrogen bond donor (HBD) and acceptor (HBA). Its position ortho to the acetic acid group allows for potential intramolecular hydrogen bonding with the carbonyl oxygen, which can stabilize the crystal lattice and reduce solubility in non-polar solvents.

Predicted Properties Table
PropertyValue (Predicted)Rationale
Molecular Weight 170.14 g/mol C₈H₇FO₃
pKa (Acid) 3.8 – 4.1Lower than Phenylacetic acid (4.[1][2]31) due to F-inductive effect.
pKa (Phenol) 9.8 – 10.2Typical for substituted phenols; minimal effect from distal acid.
LogP 1.1 – 1.3Balanced: Hydrophilic (-COOH, -OH) vs. Lipophilic (Phenyl, -F).
LogS (Water) -1.4 to -1.8Moderately soluble (~1–5 g/L) at neutral pH; Highly soluble at pH > 5.

Solubility Profile in Organic Solvents

The solubility landscape is categorized by solvent class, derived from the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP).

Polar Protic Solvents (High Solubility)
  • Solvents: Methanol, Ethanol, Isopropanol, Water (pH > 5).

  • Mechanism: Strong hydrogen bonding matches the solute's dual H-bond donor sites (-OH, -COOH).

  • Application: These are the primary solvents for reaction and initial dissolution.

    • Methanol: Predicted solubility > 100 mg/mL. Excellent for dissolving crude mixtures.

    • Water:[2][3] Solubility is highly pH-dependent. At pH < 3, solubility is low (< 5 mg/mL). At pH > 6 (as a carboxylate salt), solubility exceeds 200 mg/mL.

Polar Aprotic Solvents (Very High Solubility)
  • Solvents: DMSO, DMF, DMAc, NMP.

  • Mechanism: Strong dipole-dipole interactions and H-bond acceptance from the solvent to the solute's protons.

  • Application: Ideal for nucleophilic substitution reactions where high concentration is required.

    • DMSO: Predicted solubility > 200 mg/mL.

Esters & Ketones (Moderate to High Solubility)
  • Solvents: Ethyl Acetate, Acetone, MEK.

  • Mechanism: The carbonyl oxygens in these solvents accept H-bonds from the solute.

  • Application: Ethyl Acetate is the solvent of choice for liquid-liquid extraction (LLE) from acidified aqueous phases. It offers a clean phase separation and good selectivity against inorganic salts.

Chlorinated Solvents (Moderate Solubility)
  • Solvents: Dichloromethane (DCM), Chloroform.

  • Mechanism: Weak H-bonding; solubility relies on dispersion forces and the polarizability of the aromatic ring.

  • Application: Useful for chromatography loading but less efficient for bulk extraction compared to EtOAc.

Non-Polar Hydrocarbons (Poor Solubility / Anti-Solvents)
  • Solvents: Hexane, Heptane, Toluene.

  • Mechanism: The high polarity of the -COOH and -OH groups creates a high energy barrier for solvation in non-polar media.

  • Application: Heptane is the ideal anti-solvent for inducing crystallization from an Ethyl Acetate or Isopropanol solution.

Visualization: Solvation & Process Logic

Solvation Mechanism Diagram

This diagram illustrates the competing interactions that dictate solubility.

SolvationMechanism cluster_Protic Polar Protic (MeOH/Water) cluster_NonPolar Non-Polar (Hexane) Molecule 2-(2-Fluoro-6-hydroxyphenyl) acetic acid H_Bond H-Bonding Network (Stabilizing) Molecule->H_Bond -OH & -COOH Donors Repulsion Lattice Energy > Solvation Energy Molecule->Repulsion Lipophobic Rejection

Caption: Competitive solvation dynamics: H-bonding drives solubility in alcohols, while high lattice energy prevents dissolution in alkanes.

Experimental Protocol: Determination of Exact Solubility

Since predictive models have margins of error, this protocol ensures self-validating data generation.

Method: Isothermal Saturation with HPLC Quantitation

Objective: Determine the thermodynamic equilibrium solubility at 25°C.

Reagents:

  • Test Compound: >98% purity.

  • Solvents: HPLC Grade (MeOH, EtOAc, Heptane, Water).

Workflow:

  • Preparation: Add excess solid (~50 mg) to 1 mL of solvent in a sealed glass vial.

  • Equilibration: Shake at 25°C (±0.1°C) for 24 hours using a thermomixer.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter (pre-heated to 25°C to prevent precipitation).

  • Dilution: Dilute the filtrate 100x with Mobile Phase A (Water/0.1% TFA).

  • Quantitation: Inject onto HPLC (C18 Column, UV @ 270 nm). Calculate concentration using a 5-point calibration curve.

Workflow Diagram (DOT)

ExperimentalWorkflow Start Excess Solid + Solvent Equilibrate Equilibrate (24h @ 25°C) Start->Equilibrate Thermomixer Filter Syringe Filter (0.22 µm PTFE) Equilibrate->Filter Remove Undissolved Solid Assay HPLC-UV Quantitation (270 nm) Filter->Assay Dilute & Inject Data Solubility Value (mg/mL) Assay->Data Calculate

Caption: Step-by-step workflow for the Isothermal Saturation Method to determine thermodynamic solubility.

Applications in Purification

The solubility profile dictates the purification strategy.

Cooling Crystallization
  • System: Water/Ethanol (90:10).

  • Process: Dissolve at 80°C in minimal Ethanol/Water mix. Cool slowly to 4°C. The compound's solubility drops drastically in water at low temperatures, while impurities (like defluorinated byproducts) may remain in solution.

Anti-Solvent Precipitation
  • System: Ethyl Acetate (Solvent) + Heptane (Anti-Solvent).

  • Process: Dissolve in Ethyl Acetate (10 vol). Add Heptane (20 vol) dropwise. This is effective for removing non-polar impurities that stay soluble in the Heptane-rich mother liquor.

References

  • Gracin, S., & Rasmuson, Å. C. (2002). Solubility of phenylacetic acid, p-hydroxyphenylacetic acid, p-aminophenylacetic acid, p-hydroxybenzoic acid, and ibuprofen in pure solvents. Journal of Chemical & Engineering Data, 47(6), 1379–1383. Link

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Standard reference for HSP methodology).
  • PubChem Database. (2023). Compound Summary for CID 69644346: 2-(3-Fluoro-2-hydroxyphenyl)acetic acid.[4] National Center for Biotechnology Information. Link(Note: Closest structural analog used for property bridging).

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

Sources

Protocols & Analytical Methods

Method

Scalable synthesis protocols for 2-(2-Fluoro-6-hydroxyphenyl)acetic acid

An In-Depth Technical Guide to Scalable Synthesis Protocols for 2-(2-Fluoro-6-hydroxyphenyl)acetic acid Executive Summary 2-(2-Fluoro-6-hydroxyphenyl)acetic acid represents a critical "privileged scaffold" in medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Scalable Synthesis Protocols for 2-(2-Fluoro-6-hydroxyphenyl)acetic acid

Executive Summary

2-(2-Fluoro-6-hydroxyphenyl)acetic acid represents a critical "privileged scaffold" in medicinal chemistry, particularly for the development of atropisomeric kinase inhibitors and prostaglandin receptor antagonists. The 2,6-disubstitution pattern imposes significant steric orthogonality, often utilized to lock conformation in protein active sites.

However, this specific substitution pattern presents synthetic challenges:

  • Steric Hindrance: The 2,6-disubstitution hinders nucleophilic attack at the benzylic position.

  • Lactonization Risk: The ortho-hydroxyl group relative to the acetic acid side chain creates a high propensity for spontaneous cyclization to 4-fluoro-2-benzofuranone under acidic or dehydrating conditions.

  • Electronic Deactivation: The electron-withdrawing fluorine atom can alter the reactivity of the ring toward electrophilic aromatic substitution.

This Application Note details a scalable, three-stage synthetic protocol designed to overcome these barriers. We utilize a Phase-Transfer Catalyzed (PTC) cyanation strategy followed by controlled hydrolysis and demethylation, ensuring high yield and purity while mitigating safety risks associated with cyanide and hydrofluoric acid generation.

Part 1: Strategic Retrosynthesis

To ensure scalability and cost-efficiency, we bypass expensive transition-metal catalyzed arylations (e.g., Pd-catalyzed malonate coupling) in favor of a robust classical homologation strategy starting from the commercially available 2-fluoro-6-methoxybenzyl bromide .

Rationale:

  • Availability: The benzyl bromide precursor is a stable, bulk-commodity chemical.

  • Scalability: Avoidance of cryogenic lithiation steps (e.g., ortho-lithiation of 3-fluorophenol) allows for operation in standard batch reactors.

  • Safety: The cyanide displacement is managed via PTC, keeping the cyanide in the aqueous phase and reducing operator exposure.

Retrosynthesis Target Target Molecule 2-(2-Fluoro-6-hydroxyphenyl)acetic acid Precursor1 Intermediate 3 2-Fluoro-6-methoxyphenylacetic acid Target->Precursor1 Demethylation (BBr3 or Py·HCl) Precursor2 Intermediate 2 2-Fluoro-6-methoxyphenylacetonitrile Precursor1->Precursor2 Hydrolysis (NaOH, then HCl) Start Starting Material 2-Fluoro-6-methoxybenzyl bromide (CAS: 500912-17-4) Precursor2->Start Cyanation (NaCN, PTC)

Figure 1: Retrosynthetic analysis revealing the disconnection to the methoxy-benzyl bromide precursor.

Part 2: Detailed Experimental Protocols

Stage 1: Phase-Transfer Catalyzed Cyanation

Objective: Convert 2-fluoro-6-methoxybenzyl bromide to 2-fluoro-6-methoxyphenylacetonitrile.

Mechanism: Nucleophilic substitution (


) is sterically impeded by the 2,6-substituents. Standard solvents (DMSO/DMF) often lead to thermal runaway or difficult workups. We employ Tetrabutylammonium bromide (TBAB)  as a phase transfer catalyst to shuttle cyanide ions into the organic phase (Toluene), allowing for a controlled reaction at moderate temperatures.

Protocol:

  • Setup: Charge a 3-neck round-bottom flask (equipped with mechanical stirrer, reflux condenser, and internal thermometer) with 2-fluoro-6-methoxybenzyl bromide (1.0 equiv) and Toluene (5 vol).

  • Aqueous Phase: In a separate vessel, dissolve Sodium Cyanide (NaCN) (1.5 equiv) in Water (2 vol). Caution: NaCN is highly toxic.

  • Catalyst Addition: Add TBAB (0.05 equiv) to the toluene mixture.

  • Reaction: Add the aqueous NaCN solution to the toluene mixture. Heat to 60°C with vigorous stirring (critical for phase transfer).

  • Monitoring: Monitor via HPLC/TLC until starting material is <1%. (Approx. 4–6 hours).[1]

  • Workup: Cool to RT. Separate phases. Wash organic layer with water (2x) and brine (1x).

  • Safety Note: Treat aqueous waste with bleach (NaOCl) to quench residual cyanide before disposal.

  • Isolation: Concentrate toluene in vacuo to yield the crude nitrile as a pale yellow oil. Proceed directly to hydrolysis.

Stage 2: Alkaline Hydrolysis

Objective: Convert the nitrile to 2-fluoro-6-methoxyphenylacetic acid.

Why Alkaline? Acidic hydrolysis of sterically hindered nitriles often stalls at the amide stage. Alkaline hydrolysis (saponification) followed by acidification is more robust and prevents premature lactonization of any demethylated impurities.

Protocol:

  • Reaction: Suspend the crude nitrile (from Stage 1) in Ethanol (3 vol). Add 30% NaOH aqueous solution (5 equiv).

  • Reflux: Heat to reflux (approx. 85°C) for 12–16 hours. Ammonia evolution indicates reaction progress.

  • Workup: Distill off ethanol. Dilute residue with water.[2] Wash with MTBE (to remove unreacted organics).

  • Acidification: Cool the aqueous layer to 0–5°C. Slowly acidify with Conc. HCl to pH 1–2.

  • Isolation: The acid precipitates as a solid.[2] Filter, wash with cold water, and dry.

    • Yield Expectation: 85–90% over two steps.

    • Characterization:

      
      H NMR should show disappearance of benzylic protons adjacent to CN and appearance of COOH peak (broad).
      
Stage 3: Demethylation (The Critical Step)

Objective: Cleave the methyl ether to yield 2-(2-Fluoro-6-hydroxyphenyl)acetic acid.

Choice of Reagent:

  • Boron Tribromide (

    
    ):  Preferred for high-purity pharma intermediates. Clean reaction, easy removal of boron byproducts.
    
  • Pyridine Hydrochloride: Suitable for multi-kilogram cost-sensitive batches, but requires high temp (180°C) which risks lactonization. We recommend

    
    . 
    

Protocol:

  • Setup: Dissolve 2-fluoro-6-methoxyphenylacetic acid (1.0 equiv) in anhydrous Dichloromethane (DCM) (10 vol) under Nitrogen. Cool to -78°C (or -10°C for larger scales if exotherm is managed).

  • Addition: Add

    
     (1M in DCM)  (2.5 equiv) dropwise. Exothermic.
    
  • Warming: Allow to warm to RT and stir for 4–12 hours.

  • Quench (Crucial): Cool to 0°C. Quench by slow addition of Ice Water . Violent hydrolysis of excess

    
    .
    
  • Extraction: Separate layers. Extract aqueous layer with Ethyl Acetate .[2]

  • Purification: Dry organics over

    
    , filter, and concentrate.
    
  • Crystallization: Recrystallize from Toluene/Heptane or Water/Ethanol .

    • Note: Avoid prolonged heating during drying to prevent cyclization to the benzofuranone.

Part 3: Reaction Workflow & Logic

Workflow cluster_safety Safety Critical Control Points Step1 Step 1: Cyanation Reagents: NaCN, TBAB, Toluene/H2O Temp: 60°C Control: Vigorous Stirring Step2 Step 2: Hydrolysis Reagents: NaOH, EtOH, Reflux Workup: Acidify to pH 1 Step1->Step2 Crude Oil Warning1 Cyanide Waste Quench with Bleach Step1->Warning1 Step3 Step 3: Demethylation Reagents: BBr3, DCM, -78°C to RT Risk: Lactonization on heating Step2->Step3 Solid Acid Warning2 Lactonization Avoid Acid/Heat combo Step3->Warning2

Figure 2: Operational workflow highlighting critical process parameters and safety control points.

Part 4: Analytical Specifications & Quality Control

Target Molecule Data:

  • Formula:

    
    
    
  • MW: 170.14 g/mol

  • Appearance: Off-white to pale beige powder.[3]

  • Solubility: Soluble in DMSO, Methanol, Ethyl Acetate. Low solubility in water (unless pH > 7).

NMR Expectations (DMSO-


): 
| Nucleus | Shift (

ppm) | Multiplicity | Assignment | | :--- | :--- | :--- | :--- | |

H
| 12.0 - 12.5 | Broad s | -COOH (Acid) | |

H
| 9.8 - 10.2 | Broad s | -OH (Phenol) | |

H
| 7.1 - 7.3 | m | Ar-H (C4) | |

H
| 6.6 - 6.8 | m | Ar-H (C3, C5) | |

H
| 3.5 - 3.6 | s (or d) |

(Benzylic) | |

F
| -115 to -120 | m | Ar-F |

Quality Alert - Lactonization: If the product is subjected to high heat or acidic dehydration (e.g., during GC-MS analysis or vacuum drying at >60°C), it may cyclize to 4-fluoro-2-benzofuranone .

  • Detection: Appearance of a new spot on TLC (less polar) or a shift in IR carbonyl stretch from ~1710

    
     (acid) to ~1800 
    
    
    
    (lactone).
  • Prevention: Store the final product as a dry solid at room temperature or 4°C. Avoid acidic solutions for long-term storage.

References

  • Organic Syntheses. p-Methoxyphenylacetonitrile (Classic Cyanation Protocol). Org.[1][3][4][5] Synth. 1950, 30, 22. Available at: [Link]

  • National Institute of Standards and Technology (NIST). Benzeneacetic acid, 2-hydroxy- (CAS 614-75-5).[6] NIST Chemistry WebBook.[6] Available at: [Link]

  • Kirk, K. L.Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments. Organic Process Research & Development. (General reference for Fluorine substituent effects).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2,6-Disubstituted Phenylacetic Acid Reactions

Ticket Subject: Optimization of Coupling and Esterification Protocols for Sterically Congested Phenylacetic Acid Scaffolds. Assigned Specialist: Senior Application Scientist, Process Chemistry Division. Status: Open. Exe...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Optimization of Coupling and Esterification Protocols for Sterically Congested Phenylacetic Acid Scaffolds. Assigned Specialist: Senior Application Scientist, Process Chemistry Division. Status: Open.

Executive Summary: The "Picket Fence" Effect

Researchers working with 2,6-disubstituted phenylacetic acids (e.g., 2,6-dichlorophenylacetic acid, a Diclofenac precursor, or 2,6-dimethylphenylacetic acid) often encounter a steep drop in reactivity compared to unsubstituted analogs.

While the methylene spacer (


) in phenylacetic acid provides more rotational freedom than in benzoic acid, the 2,6-substituents  create a "picket fence" that shields the carbonyl carbon from nucleophilic attack. This results in:
  • Failed standard couplings: EDC/NHS or DCC methods often yield <10% product due to the inability of the bulky active ester to approach the amine.

  • Side reactions: Slower kinetics allow competing pathways (e.g., N-acylurea formation, decarboxylation) to dominate.

This guide provides field-proven, high-E-E-A-T protocols to bypass these barriers using high-energy activation (Acid Fluorides/Chlorides) and alternative mechanistic pathways (SN2 Alkylation) .

Diagnostic Workflow: Select Your Pathway

Before proceeding, identify your specific bottleneck using the decision matrix below.

DecisionMatrix Start Start: Reaction Failure Analysis Goal What is your target? Start->Goal Amide Amide Bond Formation Goal->Amide Ester Esterification Goal->Ester StdCoupling Did HATU/EDC fail? Amide->StdCoupling Fischer Did Fischer/Steglich fail? Ester->Fischer Ghosez Protocol A: Ghosez's Reagent (Neutral Acid Chloride) StdCoupling->Ghosez Yes, acid sensitive? TFFH Protocol B: Acid Fluoride (TFFH/BTFFH) StdCoupling->TFFH Yes, standard substrate CsCO3 Protocol C: Cesium Carbonate (Alkyl Halide Route) Fischer->CsCO3 Yes, avoid tetrahedral intermediate

Figure 1: Troubleshooting decision tree for sterically hindered phenylacetic acid derivatives. Select Protocol A, B, or C based on prior failures.

Module 1: Amidation Troubleshooting

User Issue: "I am trying to couple 2,6-dichlorophenylacetic acid with a secondary amine using HATU/DIPEA, but I only recover starting material after 48 hours."

Root Cause: The bulky HATU-active ester (7-azabenzotriazole ester) is too large to fit into the crowded reaction center created by the 2,6-dichloro groups. The nucleophile cannot access the carbonyl.

Solution: Switch to Acid Chlorides or Acid Fluorides . These leaving groups are physically smaller (


 or 

vs. OBt/OAt), allowing the amine to penetrate the steric shield.
Protocol A: Neutral Activation with Ghosez’s Reagent

Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) converts carboxylic acids to acid chlorides under strictly neutral conditions, preventing acid-catalyzed side reactions common with Thionyl Chloride (


).

Step-by-Step Methodology:

  • Setup: Dissolve 2,6-disubstituted phenylacetic acid (1.0 equiv) in dry Dichloromethane (DCM).

  • Activation: Add Ghosez’s Reagent (1.2 equiv) dropwise at 0°C.

  • Validation (Self-Check): Stir for 1–2 hours at room temperature.

    • Checkpoint: Remove an aliquot and check IR. You must see the carbonyl stretch shift from ~1710 cm⁻¹ (acid) to ~1800 cm⁻¹ (acid chloride) . Do not proceed until this shift is observed.

  • Coupling: Add the amine (1.2 equiv) and Triethylamine (1.5 equiv) dissolved in DCM.

  • Workup: Stir for 4 hours. Quench with water, extract with DCM, and wash with dilute HCl and NaHCO₃.

Protocol B: The Acid Fluoride Route (TFFH)

If the acid chloride is too unstable (hydrolyzes too fast), use TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate). Acid fluorides are stable to water/workup but highly reactive toward amines.[1]

Why it works: The C-F bond is strong but the small radius of Fluorine minimizes steric clash during the tetrahedral transition state.

Methodology:

  • Dissolve acid (1 equiv) and TFFH (1.1 equiv) in DCM.

  • Add DIPEA (2.5 equiv).

  • Add Amine (1.1 equiv) immediately.

  • Stir at room temperature for 12–24 hours.

Data Comparison: Coupling Reagents for Hindered Substrates

ReagentSteric ToleranceMechanismTypical Yield (2,6-Disubstituted)
EDC/HOBt LowActive Ester (Bulky)< 10%
HATU MediumActive Ester (Bulky)20–40%
Ghosez's Rgt High Acid Chloride (Small)85–95%
TFFH High Acid Fluoride (Small)80–90%
Module 2: Esterification Troubleshooting

User Issue: "Steglich esterification (DCC/DMAP) of 2,6-dimethylphenylacetic acid yields a waxy solid that is mostly N-acylurea byproduct."

Root Cause: The reaction rate of the alcohol attacking the O-acylisourea intermediate is slower than the rearrangement of that intermediate into the unreactive N-acylurea byproduct due to the steric bulk of the 2,6-substituents.

Solution: Protocol C: Cesium Carbonate (


) Alkylation. 
Instead of activating the carbonyl (which is hindered), activate the acid proton to form a carboxylate, then attack an unhindered alkyl halide. This moves the steric challenge away from the reaction center.
Protocol C:

Promoted Alkylation

This method avoids the tetrahedral intermediate entirely. It proceeds via an


 mechanism on the alkyl halide.

Mechanism:




Step-by-Step Methodology:

  • Solvent Selection: Use DMF or NMP (Polar aprotic solvents are essential to dissociate the Cesium carboxylate ion pair).

  • Deprotonation: Dissolve 2,6-disubstituted phenylacetic acid (1.0 equiv) in DMF (0.2 M). Add

    
     (1.5 equiv). Stir for 30 mins at RT.[2]
    
  • Alkylation: Add the Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide) (1.2 equiv).

  • Reaction: Stir at RT for 3–6 hours.

    • Note: If the alkyl halide is secondary, heat to 60°C.

  • Workup: Dilute with Ethyl Acetate, wash 3x with water (to remove DMF), dry over

    
    .
    
Advanced Mechanistic Visualization

Understanding why standard reagents fail is critical for troubleshooting future substrates.

Mechanism cluster_0 Standard Activation (Failure Mode) cluster_1 Small Leaving Group Strategy (Success) Acid 2,6-Disubstituted Acid ActiveEster Bulky Active Ester (OBt/OAt) Acid->ActiveEster Coupling Reagent Block STERIC BLOCK (No Reaction) ActiveEster->Block Amine Approach Amine Amine Nucleophile Acid2 2,6-Disubstituted Acid AcidCl Acid Chloride (Cl-) Acid2->AcidCl Ghosez's Reagent Product Amide Product AcidCl->Product Amine Attack (Low Steric Bulk)

Figure 2: Mechanistic comparison. The large "Active Ester" intermediate (top) is sterically blocked by 2,6-substituents. The small Chloride leaving group (bottom) allows nucleophilic attack.

Frequently Asked Questions (FAQs)

Q: Can I use Thionyl Chloride (


) instead of Ghosez's reagent? 
A:  Yes, but with caution. 

generates HCl and heat, which can degrade sensitive functional groups or cause decarboxylation in electron-rich phenylacetic acids. Ghosez's reagent works under neutral conditions and is superior for complex substrates.

Q: I need to make a methyl ester, but I don't want to use toxic Methyl Iodide. Alternatives? A: Use Trimethylsilyldiazomethane (


) . It is a safer alternative to Diazomethane. Add it dropwise to the acid in Methanol/Benzene until a yellow color persists. Nitrogen gas is the only byproduct.

Q: Does the "ortho effect" apply to 2,6-difluoro substitution? A: To a lesser extent. Fluorine has a small Van der Waals radius (1.47 Å) compared to Chlorine (1.75 Å) or Methyl (2.0 Å). Standard couplings (HATU) may work for 2,6-difluoro derivatives, but 2,6-dichloro or dimethyl will require the protocols above.

References
  • Ghosez's Reagent Protocol: Ghosez, L., et al. "

    
    -Chloro-enamines.[3] Reactive Intermediates for Synthesis." Organic Syntheses, Coll.[4] Vol. 6, p. 282 (1988). 
    
  • Acid Fluorides in Coupling: Carpino, L. A., et al. "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Rapid-Acting Peptide Coupling Reagent." Journal of the American Chemical Society, 117(19), 5401–5402 (1995).

  • Cesium Carbonate Esterification: Pfeffer, P. E., et al. "Sterically hindered esterification via cesium carboxylates." Journal of Organic Chemistry, 41(17), 2925-2929.

  • Steric Hindrance Analysis: "Steric Effects in the Reaction of 2,6-Disubstituted Benzoic Acids." Royal Society of Chemistry, Perkin Trans. 2.

  • NiCl2 Catalyzed Amidation: "Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2." Royal Society Open Science.

Sources

Optimization

Technical Support Center: Recrystallization Solvent Selection for High-Purity 2-(2-Fluoro-6-hydroxyphenyl)acetic acid

Welcome to the technical support guide for optimizing the recrystallization of 2-(2-Fluoro-6-hydroxyphenyl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for optimizing the recrystallization of 2-(2-Fluoro-6-hydroxyphenyl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on selecting the ideal solvent system to achieve high purity of this compound.

Introduction to Recrystallization

Recrystallization is a fundamental purification technique for solid organic compounds.[1][2] The core principle relies on the differential solubility of a compound in a hot versus a cold solvent.[2][3][4] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at its boiling point.[3][5][6] Impurities should either be highly soluble in the cold solvent or insoluble in the hot solvent to be effectively removed.[3][5]

2-(2-Fluoro-6-hydroxyphenyl)acetic acid possesses both polar (hydroxyl and carboxylic acid) and non-polar (fluorophenyl ring) functionalities. This amphiphilic nature makes solvent selection a critical step in achieving high purity. The "like dissolves like" principle is a good starting point, suggesting that polar solvents will be more effective.[3][6]

Frequently Asked Questions (FAQs)

Q1: What are the key characteristics of a good recrystallization solvent for 2-(2-Fluoro-6-hydroxyphenyl)acetic acid?

An ideal solvent should exhibit the following properties:

  • Significant solubility difference with temperature: The compound should be highly soluble in the boiling solvent but have low solubility upon cooling.[3][5][6]

  • Inertness: The solvent must not react with the 2-(2-Fluoro-6-hydroxyphenyl)acetic acid.[6][7]

  • Impurity solubility profile: Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain dissolved in the cold solvent (removed during crystal filtration).[3][5]

  • Volatility: The solvent should have a relatively low boiling point for easy removal from the purified crystals.[5]

  • Safety: The solvent should be non-toxic, non-flammable, and cost-effective.[5][6]

Q2: Should I use a single solvent or a mixed solvent system?

The choice between a single or mixed solvent system depends on the solubility profile of your compound.

  • Single Solvent: This is the preferred and simpler method.[8] A single solvent that meets the criteria of high solubility at high temperatures and low solubility at low temperatures is ideal.[8]

  • Mixed Solvent (Binary System): This approach is used when no single solvent provides the desired solubility characteristics.[7][8] It involves a pair of miscible solvents, one in which the compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "bad" solvent).[7]

Q3: How do I perform a mixed solvent recrystallization?
  • Dissolve the crude 2-(2-Fluoro-6-hydroxyphenyl)acetic acid in a minimal amount of the hot "good" solvent.

  • If colored impurities are present, they can be removed by adding activated charcoal to the hot solution and then filtering.[7] Note that charcoal should be used with caution for phenolic compounds as it can sometimes react with them.[7]

  • While the solution is still hot, slowly add the "bad" solvent dropwise until the solution becomes slightly cloudy (turbid).[7][8]

  • Add a few more drops of the hot "good" solvent until the solution becomes clear again.[8]

  • Allow the solution to cool slowly to induce crystallization.[8]

Q4: My compound is not crystallizing. What should I do?

Several techniques can induce crystallization:

  • Scratching: Gently scratch the inside of the flask with a glass rod at the solution's surface. This creates nucleation sites for crystal growth.[2]

  • Seeding: Add a small, pure crystal of 2-(2-Fluoro-6-hydroxyphenyl)acetic acid to the solution. This provides a template for crystallization.[2]

  • Cooling: Place the flask in an ice bath to further decrease the solubility of the compound.

  • Reducing Solvent Volume: If too much solvent was added, gently evaporate some of it to increase the concentration of the solute.

Troubleshooting Guide

Problem Possible Cause Solution
Oiling Out The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.Add a small amount of additional hot solvent. Alternatively, switch to a lower-boiling solvent or a different solvent system.
Low Recovery Too much solvent was used; the compound is significantly soluble in the cold solvent; premature crystallization during hot filtration.Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled before filtration. For hot filtration, use a pre-warmed funnel and flask.
Colored Crystals Colored impurities are co-crystallizing with the product.Use decolorizing charcoal (activated carbon) during the recrystallization process.[7] Be mindful of potential reactions with phenolic compounds.[7]
No Crystals Form The solution is not supersaturated, or nucleation is inhibited.Try inducing crystallization by scratching, seeding, or further cooling.[2] If necessary, reduce the solvent volume.

Experimental Protocol: Solvent Selection Workflow

This protocol outlines a systematic approach to identifying a suitable recrystallization solvent for 2-(2-Fluoro-6-hydroxyphenyl)acetic acid.

Materials:
  • Crude 2-(2-Fluoro-6-hydroxyphenyl)acetic acid

  • A selection of solvents with varying polarities (see table below)

  • Test tubes

  • Hot plate or water bath

  • Glass stirring rod

  • Ice bath

Solvent Selection Table:
Solvent Polarity Boiling Point (°C) Notes
WaterHigh100Good for polar compounds.[9]
EthanolHigh78Often used in mixed systems with water.[5]
MethanolHigh65A polar solvent that can dissolve compounds of higher polarity.[6]
AcetoneMedium-High56A good solvent but its low boiling point can be a drawback.[6]
Ethyl AcetateMedium77An excellent solvent with a moderate boiling point.[6]
TolueneLow111Suitable for less polar compounds; can sometimes yield good crystals for aromatic compounds.[10]
Heptane/HexaneLow98/69Good "bad" solvents for mixed solvent systems with more polar "good" solvents.[10]
Procedure:
  • Initial Solubility Screening (Room Temperature):

    • Place approximately 50 mg of crude 2-(2-Fluoro-6-hydroxyphenyl)acetic acid into several separate test tubes.

    • To each test tube, add 1 mL of a different solvent from the selection table.

    • Stir each mixture at room temperature.

    • Observation: If the compound dissolves completely, the solvent is likely unsuitable as a single recrystallization solvent.[9]

  • Hot Solubility Screening:

    • For the solvents in which the compound did not dissolve at room temperature, gently heat the test tubes in a water bath or on a hot plate.

    • Add the solvent dropwise while heating until the solid dissolves completely.

    • Observation: If the compound dissolves readily in the hot solvent, it is a potential candidate for a single-solvent recrystallization. If it remains insoluble even when hot, it is unsuitable.[9]

  • Crystallization Test:

    • Allow the hot, clear solutions to cool slowly to room temperature.

    • If no crystals form, place the test tubes in an ice bath.

    • Observation: The solvent that yields a good quantity of well-formed crystals is the most promising candidate.

Solvent Selection Workflow Diagram:

Solvent_Selection start Start: Crude Compound dissolve_rt Test Solubility in Various Solvents at Room Temperature start->dissolve_rt soluble_rt Soluble at RT (Unsuitable for Single Solvent) dissolve_rt->soluble_rt Yes insoluble_rt Insoluble at RT dissolve_rt->insoluble_rt No consider_mixed Consider for Mixed Solvent System soluble_rt->consider_mixed heat Heat to Boiling insoluble_rt->heat soluble_hot Soluble when Hot (Potential Single Solvent) heat->soluble_hot Yes insoluble_hot Insoluble when Hot (Unsuitable for Single Solvent) heat->insoluble_hot No cool Cool to Room Temp & Ice Bath soluble_hot->cool crystals Good Crystal Formation cool->crystals Yes no_crystals No/Poor Crystal Formation cool->no_crystals No select_single Select as Single Solvent crystals->select_single no_crystals->consider_mixed

Caption: Workflow for selecting a recrystallization solvent.

References

  • Williamson, K. L. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment.
  • YouTube. (2022, July 8).
  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs.
  • University of Babylon. (n.d.).
  • Quora. (2018, November 13).
  • Wired Chemist. (n.d.).
  • University of California, Los Angeles. (n.d.).
  • University of California, Davis. (n.d.).
  • PraxiLabs. (2022, November 7).
  • Chemistry LibreTexts. (2023, January 29).

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Interpretation of 2-(2-Fluoro-6-hydroxyphenyl)acetic acid

Introduction In the landscape of drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. 2-(2-Fluoro-6-hydroxyphenyl)acetic acid is a substituted phenylacetic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. 2-(2-Fluoro-6-hydroxyphenyl)acetic acid is a substituted phenylacetic acid derivative, a class of compounds with significant biological activities, including use as anti-inflammatory agents and plant auxins[1]. The precise arrangement of the fluoro, hydroxyl, and acetic acid moieties on the phenyl ring dictates its chemical reactivity and biological function. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for determining such detailed molecular architecture in solution.

This guide provides an in-depth, expert-driven interpretation of the ¹H and ¹³C NMR spectra of 2-(2-Fluoro-6-hydroxyphenyl)acetic acid. Moving beyond a simple peak listing, we will dissect the underlying principles governing the observed chemical shifts and coupling constants, explaining the causality behind the spectral patterns. By comparing the target molecule's predicted spectrum with the known spectra of simpler analogues—phenylacetic acid and 2-fluorophenol—we will illuminate the distinct influence of each functional group. This comparative approach serves as a self-validating system, enhancing the trustworthiness of our spectral assignments for researchers and drug development professionals.

Core Principles: Decoding Substituent Effects

The NMR spectrum of 2-(2-Fluoro-6-hydroxyphenyl)acetic acid is governed by the interplay of its functional groups. The electron-withdrawing inductive effect of the fluorine atom, the electron-donating resonance effect of the hydroxyl group, and the anisotropic effect of the aromatic ring create a unique electronic environment for each nucleus.

  • ¹H NMR Spectroscopy : Proton chemical shifts (δ) are primarily influenced by the local electron density. Aromatic protons typically resonate between 6.5 and 8.5 ppm due to the ring current effect[2]. Electronegative substituents like fluorine and oxygen deshield nearby protons, shifting their signals downfield. Spin-spin coupling between adjacent non-equivalent protons (typically 6-10 Hz for ortho coupling) and through-bond coupling to fluorine provide crucial connectivity information[2].

  • ¹³C NMR Spectroscopy : The ¹³C chemical shift range is much broader than for ¹H, making it sensitive to subtle electronic changes. Carbonyl carbons of carboxylic acids are highly deshielded, appearing in the 165-185 ppm region[3][4][5][6]. Direct attachment to fluorine results in a large one-bond coupling constant (¹JCF) of approximately 245 Hz, creating a characteristic doublet in the proton-decoupled spectrum[7]. Couplings over two or more bonds (²JCF, ³JCF, ⁴JCF) are also observed and are invaluable for assignment[7].

Visualizing the Analyte

For clarity in the following spectral analysis, the atoms of 2-(2-Fluoro-6-hydroxyphenyl)acetic acid are systematically numbered.

Caption: Structure of 2-(2-Fluoro-6-hydroxyphenyl)acetic acid with atom numbering.

¹H NMR Spectral Analysis: A Proton-by-Proton Guide

The ¹H NMR spectrum is predicted to show four distinct regions: the downfield acidic protons, the aromatic protons, the aliphatic methylene protons, and the phenolic hydroxyl proton.

Proton(s)Predicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-acid 10.0 - 13.0Broad Singlet-The acidic proton of a carboxylic acid is highly deshielded and typically appears as a broad singlet due to hydrogen bonding and chemical exchange[4][6][8].
H4 7.10 - 7.30Triplet or dddJ(H4-H3) ≈ 8.0, J(H4-H5) ≈ 8.0, J(H4-F) ≈ 10.0This proton is ortho to H3 and H5, and meta to the fluorine atom. The H-H couplings will create a triplet, which will be further split by the meta H-F coupling (³JHF)[9].
H3, H5 6.80 - 7.00Multiplet-These protons are ortho to the electron-donating -OH group and meta/ortho to the electron-withdrawing -F group, leading to a complex pattern. H5 is ortho to H4 and meta to H3 and the fluorine. H3 is ortho to H4 and the fluorine. Their signals are expected to be complex multiplets, likely overlapping.
H-O 5.0 - 9.0Broad Singlet-The chemical shift of the phenolic proton is highly dependent on solvent, concentration, and temperature. It is often a broad singlet due to exchange[8].
**H7 (CH₂) **3.60 - 3.80Singlet-This methylene group is adjacent to the aromatic ring and the carbonyl group. It has no adjacent protons, resulting in a singlet. Its chemical shift is similar to that of phenylacetic acid (~3.6 ppm)[10].

¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon environments. The key diagnostic feature will be the large one-bond C-F coupling for C2 and smaller, long-range couplings for other aromatic carbons.

CarbonPredicted δ (ppm)Multiplicity (due to F)Coupling Constant (J, Hz)Rationale
C8 (COOH) 170 - 175Singlet-The carbonyl carbon of the carboxylic acid is significantly deshielded and falls within the typical range for this functional group[3][5][6].
C6 (C-OH) 150 - 155Doublet²JCF ≈ 15-25This carbon is attached to the highly electronegative oxygen atom. Its chemical shift is also influenced by the ortho fluorine, which will induce a two-bond C-F coupling.
C2 (C-F) 158 - 162Doublet¹JCF ≈ 240-250Direct attachment to fluorine causes a massive downfield shift and a very large one-bond C-F coupling, which is the most definitive signal in the spectrum[7].
C4 128 - 132Doublet³JCF ≈ 5-10This CH carbon's chemical shift is influenced by its para relationship to both the -F and -OH groups and will exhibit a three-bond C-F coupling[7].
C1 118 - 122Doublet²JCF ≈ 15-25This quaternary carbon is shielded by the ortho -OH and deshielded by the ortho -F. It will show a two-bond coupling to fluorine.
C5 115 - 120Doublet⁴JCF ≈ 2-4This CH carbon is ortho to the -OH group and meta to the -F, resulting in an upfield shift. A small four-bond C-F coupling is expected[7].
C3 112 - 117Doublet²JCF ≈ 15-25This CH carbon is ortho to the fluorine and meta to the hydroxyl group, leading to a complex electronic environment. It will show a two-bond C-F coupling.
**C7 (CH₂) **39 - 43Singlet-This aliphatic carbon is slightly deshielded by the adjacent aromatic ring and carbonyl group. Its chemical shift is comparable to the ~41 ppm seen for phenylacetic acid[10].

Comparative Analysis: Learning from Simpler Molecules

To substantiate our predictions, we compare the expected spectral features with experimental data from phenylacetic acid and 2-fluorophenol. This comparison isolates the electronic contributions of the substituents.

CompoundAromatic ¹H (ppm)CH₂ ¹H (ppm)Aromatic ¹³C (ppm)CH₂ ¹³C (ppm)COOH ¹³C (ppm)
Phenylacetic Acid ~7.30 (m, 5H)[10]~3.64 (s, 2H)[10]127-133[10]~41.0[10]~177.9[10]
2-Fluorophenol 6.85-7.11 (m, 4H)[11]N/A115-152[11]N/AN/A
2-(2-Fluoro-6-hydroxyphenyl)acetic acid (Predicted) 6.80-7.30 (m, 3H)~3.70 (s, 2H)112-162~41.0~172.0

Analysis of Comparison:

  • The methylene protons (H7) and carbon (C7) in our target molecule are predicted to have chemical shifts very similar to those in phenylacetic acid, indicating that the ortho substituents on the ring have a minimal inductive effect on the acetic acid side chain.

  • The aromatic region of 2-fluorophenol shows signals between 6.85 and 7.11 ppm[11]. Our target molecule is predicted to have a similar range, demonstrating the combined shielding and deshielding effects of the -OH and -F groups.

  • The C-F and C-OH carbons in 2-fluorophenol are found at ~151 ppm and ~144 ppm respectively. In our target molecule, these carbons (C2 and C6) are predicted to be even further downfield due to the additional substituent effects, with the C-F carbon (C2) expected to have the largest chemical shift.

Experimental Protocol

This section provides a standardized workflow for acquiring the NMR spectra of 2-(2-Fluoro-6-hydroxyphenyl)acetic acid.

Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing weigh Weigh 10-20 mg of sample dissolve Dissolve in 0.6 mL DMSO-d6 (with 0.03% TMS) weigh->dissolve transfer Transfer to 5 mm NMR tube dissolve->transfer setup Insert sample, lock, and shim transfer->setup h1_acq Acquire ¹H Spectrum (zg30, 16 scans, 2s delay) setup->h1_acq c13_acq Acquire ¹³C Spectrum (zgpg30, 1024 scans, 2s delay) h1_acq->c13_acq ft Fourier Transform (FID -> Spectrum) c13_acq->ft phase Phase and Baseline Correction ft->phase calibrate Calibrate to solvent peak (¹H: 2.50, ¹³C: 39.52 ppm) phase->calibrate integrate Integrate ¹H signals calibrate->integrate

Caption: Workflow for NMR spectral analysis.

Methodology Details:

  • Sample Preparation : Accurately weigh 10-20 mg of high-purity 2-(2-Fluoro-6-hydroxyphenyl)acetic acid. Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard. DMSO-d₆ is an excellent solvent for this analysis as it will allow for the observation of the exchangeable -OH and -COOH protons[4]. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup : Use a 400 MHz (or higher) NMR spectrometer. After inserting the sample, lock the field on the deuterium signal of the solvent and perform magnetic field shimming to optimize resolution[12].

  • ¹H NMR Acquisition : Acquire the proton spectrum using a standard single-pulse sequence. A spectral width of ~16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 2 seconds are typical starting parameters.

  • ¹³C NMR Acquisition : Acquire the proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required to achieve a good signal-to-noise ratio[12].

  • Data Processing : Apply Fourier transformation to the raw data (FID). Perform phase and baseline corrections. Calibrate the chemical shift axis using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C)[4].

Conclusion

The structural analysis of 2-(2-Fluoro-6-hydroxyphenyl)acetic acid by NMR spectroscopy is a multi-faceted process that relies on a deep understanding of substituent effects, coupling phenomena, and comparative data analysis. This guide has provided a detailed, predictive interpretation of its ¹H and ¹³C NMR spectra, grounded in established chemical principles. The key identifiers for this molecule are the singlet for the methylene protons around 3.7 ppm, the complex aromatic pattern dictated by H-H and H-F couplings, and the highly characteristic large doublet for the fluorine-bound carbon (C2) in the ¹³C spectrum. By following the outlined experimental protocol, researchers can confidently acquire and interpret the spectral data to verify the structure of this and other similarly complex molecules.

References

Sources

Comparative

19F NMR Profiling of 2-(2-Fluoro-6-hydroxyphenyl)acetic Acid: A Comparative Analytical Guide

The following guide details the 19F NMR chemical shift analysis of 2-(2-Fluoro-6-hydroxyphenyl)acetic acid , designed for researchers requiring high-fidelity structural discrimination of fluorinated phenylacetic acid der...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the 19F NMR chemical shift analysis of 2-(2-Fluoro-6-hydroxyphenyl)acetic acid , designed for researchers requiring high-fidelity structural discrimination of fluorinated phenylacetic acid derivatives.

Executive Summary

2-(2-Fluoro-6-hydroxyphenyl)acetic acid represents a challenging analytical target due to the electronic complexity of its 1,2,6-substitution pattern. While 1H NMR often suffers from signal overlap in the aromatic region (6.5–7.5 ppm) due to the complex coupling of the ABC spin system, 19F NMR offers a discrete, background-free "fingerprint" for identification.

Based on substituent chemical shift (SCS) additivity and ortho-fluorine electronic environments, the 19F resonance for this molecule is predicted to appear in the -118.0 to -121.0 ppm range (relative to CFCl₃). This distinct window allows for rapid discrimination from its structural isomers (e.g., 3-fluoro or 4-fluoro analogs) and metabolic byproducts.

Key Analytical Advantages
  • Specificity: Resolves regiochemistry (Ortho-F vs. Meta-F relative to OH) without 2D NMR.

  • Sensitivity: 100% natural abundance of 19F enables detection at micromolar concentrations.

  • Solvent Sensitivity: The 6-hydroxyl group acts as a solvent-dependent probe, shifting the 19F signal based on hydrogen bonding networks.

Chemical Shift Analysis & Predictive Modeling

To rigorously validate the chemical shift, we decompose the molecule into its electronic components. The 19F chemical shift (


) is governed by the local electron density, dominated by paramagnetic shielding terms (

).
Structural Dissection

The molecule features a fluorine atom at position 2, flanked by:

  • Ortho-Alkyl Group (C1): The acetic acid moiety (-CH₂COOH).

  • Meta-Hydroxyl Group (C6): The phenolic -OH.

Note: Although C2 and C6 are "meta" to each other via the ring connectivity (2→1→6), they are spatially proximal, creating a unique "sandwich" effect around the C1 attachment point.

Theoretical Shift Calculation (SCS Approach)

Using Fluorobenzene (-113.5 ppm) as the base substrate, we apply additive substituent effects:

SubstituentPosition rel. to FElectronic EffectShift Contribution (

)
-CH₂COOH Ortho (1,2)Steric compression & Inductive shielding (+I)-5.5 ppm (Shielding)
-OH Meta (1,3)Weak Resonance (+R) / Inductive (-I) balance-1.0 ppm (Slight Shielding)
Total Predicted Shift ~ -120.0 ppm

Reference Standard: CFCl₃ = 0.00 ppm.[1][2][3] Negative values indicate upfield shielding.[4]

Comparative Isomer Matrix

The power of 19F NMR lies in distinguishing this specific isomer from its likely synthetic or metabolic impurities.

Compound IsomerStructure DescriptionPredicted 19F ShiftDiscriminatory Feature
Target Molecule 2-F, 6-OH (F meta to OH)-119 to -121 ppm Dominated by ortho-alkyl shielding.
Isomer A 3-F, 2-OH (F ortho to OH)-138 to -142 ppm Strong shielding from ortho-OH (Oxygen lone pair repulsion).
Isomer B 4-F, 2-OH (F meta to OH)-115 to -118 ppm Minimal steric shielding; close to fluorobenzene.
Isomer C 5-F, 2-OH (F para to OH)-124 to -126 ppm Distinct para-resonance shielding from OH.

Analyst Note: If you observe a signal near -140 ppm , your sample likely contains the 3-fluoro-2-hydroxyphenyl isomer (where F and OH are adjacent), not the target 2,6-disubstituted product.

Experimental Protocol: High-Fidelity Acquisition

This protocol ensures reproducible data suitable for regulatory submission or publication.

Sample Preparation
  • Solvent Selection:

    • DMSO-d6: Recommended. Disrupts intramolecular H-bonds, sharpening the phenolic proton and simplifying the 19F environment.

    • CD₃OD: Alternative. Good solubility, but exchangeable protons (OH/COOH) will not be visible in 1H NMR.

  • Concentration: 5–10 mg in 600 µL solvent.

  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    
    -63.7 ppm) or 4-Fluorobenzoic acid (
    
    
    -106 ppm). Avoid TFA (-76.5 ppm) if precise pH control is not maintained, as its shift is pH-dependent.
Instrument Parameters (400 MHz or higher)
  • Pulse Sequence: zgfig (Inverse gated decoupling) for quantitative integration.

  • Spectral Width (SW): 200 ppm (centered at -120 ppm).

  • Relaxation Delay (D1):

    
     5 seconds. (Fluorine T1 relaxation can be long; insufficient D1 leads to integration errors).
    
  • Scans (NS): 64 (High S/N required for impurity profiling).

  • Temperature: 298 K (25°C).

Data Processing
  • Window Function: Apply Exponential Multiplication (LB = 0.3 – 1.0 Hz) to reduce noise.

  • Referencing: Set Internal Standard to its known value.

  • Integration: Integrate the target peak (-120 ppm) relative to the standard to determine purity.

Structural & Workflow Visualization

Analytical Workflow

The following diagram outlines the decision logic for confirming the identity of 2-(2-Fluoro-6-hydroxyphenyl)acetic acid.

G Start Crude Sample Analysis Acquire Acquire 19F NMR (DMSO-d6, Proton Decoupled) Start->Acquire CheckRegion Check Chemical Shift Region Acquire->CheckRegion Region140 Signal at -138 to -142 ppm CheckRegion->Region140 High Shielding Region120 Signal at -118 to -121 ppm CheckRegion->Region120 Moderate Shielding Region115 Signal at -110 to -115 ppm CheckRegion->Region115 Low Shielding Conclusion1 REJECT: Isomer A (3-Fluoro-2-hydroxyphenyl...) F is Ortho to OH Region140->Conclusion1 Conclusion2 CONFIRM: Target Molecule (2-Fluoro-6-hydroxyphenyl...) F is Meta to OH, Ortho to Alkyl Region120->Conclusion2 Conclusion3 REJECT: Isomer B/Metabolite (4-Fluoro... or defluorinated) Region115->Conclusion3

Caption: Decision tree for identifying 2-(2-Fluoro-6-hydroxyphenyl)acetic acid based on 19F chemical shift ranges.

Electronic Environment Diagram

Visualizing the competing electronic effects that determine the -120 ppm shift.

Struct Fluorine Fluorine-19 (Target Nucleus) OrthoAlkyl Ortho-Alkyl (-CH2COOH) Steric Shielding (-5 ppm) OrthoAlkyl->Fluorine Strong Shielding MetaOH Meta-Hydroxyl (-OH) Weak Resonance (-1 ppm) MetaOH->Fluorine Minor Perturbation RingCurrent Aromatic Ring Current Base Shift (-113.5 ppm) RingCurrent->Fluorine Dominant Environment

Caption: Vector analysis of substituent effects contributing to the net chemical shift.

References

  • University of Colorado Boulder. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

  • Vulpetti, A., & Dalvit, C. (2012). Fluorine NMR for Biochemical Screening and Drug Discovery. Drug Discovery Today. (Contextual grounding for ligand-protein interactions and shift sensitivity).

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of Fluorinated Hydroxyphenylacetic Acids

For researchers engaged in drug metabolism, environmental analysis, and synthetic chemistry, the precise structural elucidation of aromatic acids is paramount. Fluorinated hydroxyphenylacetic acids, a class of compounds...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in drug metabolism, environmental analysis, and synthetic chemistry, the precise structural elucidation of aromatic acids is paramount. Fluorinated hydroxyphenylacetic acids, a class of compounds significant as drug metabolites and building blocks in medicinal chemistry, present a unique analytical challenge. Their structural isomers, differing only in the position of a single fluorine atom, can exhibit nearly identical chromatographic behavior, making their differentiation by mass spectrometry (MS) alone a complex task.[1][2]

This guide provides an in-depth comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of fluorinated hydroxyphenylacetic acid isomers. Moving beyond a simple catalog of fragments, we will explore the underlying chemical principles that govern their fragmentation, with a particular focus on how the fluorine substituent's position—ortho, meta, or para—directs the molecular breakdown. This approach empowers the analyst to not only identify known compounds but also to predict the fragmentation of novel analogues.

The Foundation: Fragmentation of Hydroxyphenylacetic Acid

Before examining the influence of fluorination, we must first understand the fragmentation of the parent molecule, 4-hydroxyphenylacetic acid (4-HPAA). Under electron ionization (EI), a hard ionization technique, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) that readily undergoes fragmentation to yield structurally informative product ions.[3]

The fragmentation of phenylacetic acids and related structures is dominated by cleavages alpha to the aromatic ring and rearrangements involving the carboxylic acid group.[4] For 4-HPAA, two primary pathways are observed:

  • Loss of the Carboxyl Group: A dominant fragmentation pathway for many carboxylic acids is the cleavage of the bond adjacent to the carbonyl group, resulting in the loss of the •COOH radical (45 Da).[4] This leads to the formation of a stable benzyl-type cation.

  • Benzylic Cleavage: The most favorable cleavage is at the benzylic position (the C-C bond between the phenyl ring and the carboxylic acid group). This results in the formation of a resonance-stabilized hydroxybenzyl cation (tropylium or substituted tropylium ion), which is often the base peak in the spectrum.

The Influence of Fluorine: Inductive and Resonance Effects

The introduction of a fluorine atom onto the phenyl ring significantly alters the fragmentation landscape. Fluorine is a unique substituent: it is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I), yet it also possesses lone pairs of electrons that can be donated to the aromatic ring via a resonance effect (+R).[5][6] While the inductive effect generally deactivates the ring, the resonance effect can donate electron density.[7][8] The interplay of these opposing effects, which varies depending on the substituent's position (ortho, meta, or para), governs the stability of the fragment ions and thus the preferred fragmentation pathways.

Isomer-Specific Fragmentation Patterns: A Comparative Analysis

While mass spectrometry is a powerful tool, distinguishing positional isomers of substituted phenyl compounds can be challenging as meta- and para-isomers, in particular, often yield very similar EI spectra.[9] However, ortho-isomers frequently exhibit unique fragmentation patterns due to the proximity of the substituents, an observation known as the "ortho effect."[9][10]

Core Fragmentation Pathways

The following diagram illustrates the principal fragmentation pathways expected for a generic fluorinated hydroxyphenylacetic acid.

G M [M]⁺˙ Fluorohydroxyphenylacetic Acid A [M - COOH]⁺ loss of •COOH radical M->A - •COOH B [M - H₂O]⁺˙ loss of water M->B - H₂O C Tropylium Ion [C₇H₅FO]⁺ M->C - •CH₂COOH D [C₆H₄F]⁺ loss of CO from C C->D - CO

Caption: Generalized fragmentation pathways for fluorinated hydroxyphenylacetic acids.

Comparative Data Summary

The following table summarizes the key predicted fragment ions for ortho-, meta-, and para-fluorinated 4-hydroxyphenylacetic acid. The relative intensities are predictive and based on established principles of ion stability and known ortho effects.

m/z ValueIon StructurePredicted Relative Intensity by IsomerRationale for Intensity Differences
170 [M]⁺˙ Ortho: LowOrtho: The molecular ion is often less abundant for ortho isomers due to facile fragmentation driven by neighboring group interactions.[9]
Meta: MediumMeta/Para: Generally show more stable molecular ions compared to the ortho isomer.
Para: Medium-High
125 [M - COOH]⁺ Ortho: MediumThis fragment arises from the loss of the carboxyl radical. Its abundance is significant across all isomers.
Meta: High
Para: High
111 [C₇H₄FO]⁺ Ortho: High (Base Peak)Ortho: This hydroxyfluorotropylium cation is highly stabilized and often the base peak, resulting from benzylic cleavage.
Meta: High (Base Peak)Meta/Para: This ion is also the base peak for meta and para isomers, reflecting the stability of the tropylium structure.
Para: High (Base Peak)
152 [M - H₂O]⁺˙ Ortho: HighOrtho Effect: The ortho-fluoro and hydroxyl groups can readily participate in an intramolecular rearrangement, leading to a facile loss of a water molecule (18 Da). This fragment is expected to be uniquely prominent in the ortho isomer.[9]
Meta: LowMeta/Para: Loss of water is less favorable as the substituents are not adjacent.
Para: Low
150 [M - HF]⁺˙ Ortho: MediumOrtho Effect: A potential, though less common, ortho effect involves the elimination of a neutral hydrogen fluoride (HF) molecule (20 Da) through interaction between the ortho-fluoro and the carboxylic acid proton.
Meta: Very LowMeta/Para: This pathway is geometrically unfavorable for the meta and para isomers.
Para: Very Low
Mechanistic Insights: The Ortho Effect in Action

The most significant diagnostic difference arises from the "ortho effect."[9] For an ortho-fluorinated hydroxyphenylacetic acid, the proximity of the fluorine and hydroxyl groups facilitates a cyclization reaction upon ionization, leading to the elimination of a neutral water molecule. This pathway is not available to the meta and para isomers, making the ion at [M-18]⁺˙ a powerful diagnostic marker for the ortho-substituted compound.

G cluster_ortho Ortho Isomer Fragmentation cluster_meta_para Meta/Para Isomer Fragmentation ortho_start Ortho-[M]⁺˙ ortho_intermediate Cyclic Intermediate ortho_start->ortho_intermediate Intramolecular H transfer ortho_end [M - H₂O]⁺˙ (m/z 152) ortho_intermediate->ortho_end - H₂O meta_para_start Meta/Para-[M]⁺˙ no_pathway No facile H₂O loss meta_para_start->no_pathway Pathway geometrically hindered

Caption: The "ortho effect" leads to a unique water loss pathway for the ortho isomer.

Experimental Protocol: GC-MS Analysis

To acquire the data necessary for such a comparative analysis, a robust and reproducible experimental method is essential. The following protocol outlines a standard approach for the analysis of fluorinated hydroxyphenylacetic acids using Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization. Derivatization is often necessary to improve the volatility and thermal stability of these polar analytes.[11]

Workflow Diagram

G Sample 1. Sample Preparation (e.g., Urine, Plasma) Deriv 2. Derivatization (e.g., Silylation with BSTFA) Sample->Deriv GC 3. GC Injection (Splitless Mode) Deriv->GC Sep 4. Chromatographic Separation (e.g., HP-5MS column) GC->Sep Ion 5. Electron Ionization (70 eV) Sep->Ion MS 6. Mass Analysis (Quadrupole Analyzer) Ion->MS Data 7. Data Acquisition (Scan Mode) MS->Data

Caption: Standard workflow for the GC-MS analysis of derivatized organic acids.

Step-by-Step Methodology
  • Sample Preparation & Derivatization:

    • To a 100 µL aliquot of the sample (e.g., extracted biological fluid, reaction mixture) in a glass vial, add an internal standard.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 50°C.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Cap the vial tightly and heat at 70°C for 60 minutes to form the trimethylsilyl (TMS) derivatives of the hydroxyl and carboxylic acid groups.[12]

  • GC-MS Instrumentation and Conditions:

    • System: A gas chromatograph coupled to a mass spectrometer with a quadrupole analyzer.[9]

    • Injector: 270°C, Splitless mode.

    • Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • MS Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 50 to 550.

  • Data Analysis:

    • Identify the chromatographic peaks corresponding to the derivatized fluorinated hydroxyphenylacetic acid isomers.

    • Extract the mass spectrum for each isomer.

    • Compare the fragmentation patterns, paying close attention to the molecular ion and the presence or absence of diagnostic ions as detailed in the comparative table.

Conclusion

The differentiation of fluorinated hydroxyphenylacetic acid isomers by mass spectrometry is a nuanced but achievable task. While meta- and para-isomers often produce similar fragmentation patterns dominated by benzylic cleavage, the ortho-isomer can be reliably distinguished by a characteristic neutral loss of water, a direct consequence of the "ortho effect." By understanding the fundamental principles of fragmentation and the electronic influence of substituents, researchers can confidently interpret mass spectra to elucidate the precise structure of these important molecules. This guide provides the foundational knowledge and a practical experimental framework to support these analytical endeavors.

References

  • Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. Analyst (RSC Publishing). Available from: [Link]

  • Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. National Institute of Standards and Technology. Available from: [Link]

  • (PDF) Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. ResearchGate. Available from: [Link]

  • Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation. PubMed. Available from: [Link]

  • Absolute configuration assignment of ortho, meta, or para isomers by mass spectrometry | Request PDF. ResearchGate. Available from: [Link]

  • 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. Available from: [Link]

  • 14.3. Substituent Effects | Organic Chemistry II. Lumen Learning. Available from: [Link]

  • Influence of substituent groups at the 3-position on the mass spectral fragmentation pathways of cephalosporins. PubMed. Available from: [Link]

  • 16.4: Substituent Effects in Substituted Aromatic Rings. Chemistry LibreTexts. Available from: [Link]

  • Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. PMC. Available from: [Link]

  • Substituent Effects in Aromatic Substitution I. YouTube. Available from: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available from: [Link]

  • Proposed EI-MS fragmentation pattern for di-(trifluoroacetylated) derivatives of N-alkyl-1,3-propanediamines. For mass spectra, see Fig. 3. ResearchGate. Available from: [Link]

  • Hydrogen and Trimethylsilyl Transfers During EI Mass Spectral Fragmentation of Hydroxycarboxylic and Oxocarboxylic Acid Trimethylsilyl Derivatives | Request PDF. ResearchGate. Available from: [Link]

  • 4-Hydroxybenzeneacetic acid, 2TMS derivative. NIST WebBook. Available from: [Link]

  • Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species | Request PDF. ResearchGate. Available from: [Link]

  • 3.1: Electron Ionization. Chemistry LibreTexts. Available from: [Link]

Sources

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